

An In-depth Technical Guide to 4-Bromophenylacetic Acid: Structure, Synthesis, and Applications

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Compound of Interest

Compound Name: 4-Bromophenylacetic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Bromophenylacetic acid**, a key chemical intermediate in pharmaceutical synthesis. The document details its molecular structure, physicochemical properties, spectroscopic data, synthesis protocols, and its role in the development of therapeutic agents.

Molecular Structure and Chemical Properties

4-Bromophenylacetic acid, with the CAS number 1878-68-8, is a derivative of phenylacetic acid featuring a bromine atom at the para position of the phenyl ring.^[1] This substitution is crucial to its reactivity and utility as a versatile building block in organic synthesis.^[2]

Table 1: Chemical Identifiers and Physical Properties of **4-Bromophenylacetic Acid**

Property	Value	Reference
IUPAC Name	2-(4-bromophenyl)acetic acid	[3]
Synonyms	p-Bromophenylacetic acid, 4-Bromobenzeneacetic acid	[3][4]
CAS Number	1878-68-8	[1]
Molecular Formula	C ₈ H ₇ BrO ₂	[1][5]
Molecular Weight	215.04 g/mol	[1][4]
Appearance	White to off-white crystalline powder	[2][4]
Melting Point	114-117 °C	[4]
Solubility	Sparingly soluble in water; Soluble in ethanol.	[2][4]
pKa	4.188 (at 25°C)	[4]

Spectroscopic Data

The structural integrity of **4-Bromophenylacetic acid** can be confirmed through various spectroscopic techniques. The following tables summarize the key spectral data.

Table 2: ¹H NMR Spectral Data of **4-Bromophenylacetic Acid**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment	Reference
10.64	Singlet	1H	-COOH	[6]
7.44	Doublet	2H	Ar-H (ortho to Br)	[6]
7.15	Doublet	2H	Ar-H (ortho to CH ₂ COOH)	[6]
3.59	Singlet	2H	-CH ₂ -	[6]
(Solvent: CDCl ₃)				

Table 3: ^{13}C NMR Spectral Data of **4-Bromophenylacetic Acid**

Chemical Shift (ppm)	Assignment
~177	-COOH
~133	C-Br
~132	Ar-C (ortho to Br)
~131	Ar-C (ortho to CH_2COOH)
~121	C- CH_2COOH
~40	- CH_2 -
(Predicted values and consistent with related structures)	

Table 4: FT-IR Spectral Data of **4-Bromophenylacetic Acid**

Wavenumber (cm^{-1})	Intensity	Assignment	Reference
2500-3300	Broad	O-H stretch (carboxylic acid)	[7][8]
~1710	Strong, Sharp	C=O stretch (carboxylic acid)	[7][8]
~1300	Medium	C-O stretch	[7][8]
~1070	Strong	C-Br stretch	
800-850	Strong	p-disubstituted benzene C-H bend	

Table 5: Mass Spectrometry Data of **4-Bromophenylacetic Acid**

m/z	Relative Intensity	Assignment	Reference
214/216	Moderate	[M] ⁺ (Molecular ion peak, showing bromine isotope pattern)	[3][5]
169/171	High	[M - COOH] ⁺	[3]
90	Moderate	[C ₇ H ₆] ⁺	[3]
(Electron Ionization)			

Experimental Protocols

Several synthetic routes to **4-Bromophenylacetic acid** have been established. Below are detailed protocols for two common methods.

Synthesis from 4-Bromotoluene

This two-step synthesis involves the conversion of 4-bromotoluene to 4-bromophenylacetonitrile, followed by hydrolysis.

Step 1: Synthesis of 4-Bromophenylacetonitrile

- Materials: 4-bromotoluene, N-Bromosuccinimide (NBS), Benzoyl peroxide (initiator), Sodium cyanide, Phase transfer catalyst (e.g., Tetrabutylammonium bromide), Solvent (e.g., Carbon tetrachloride, Acetonitrile).
- Procedure:
 - To a solution of 4-bromotoluene in a suitable solvent, add NBS and a catalytic amount of benzoyl peroxide.
 - Reflux the mixture under inert atmosphere until the reaction is complete (monitored by TLC).
 - Cool the reaction mixture and filter to remove succinimide.

- The filtrate, containing 4-bromobenzyl bromide, is then reacted with sodium cyanide in the presence of a phase transfer catalyst in a biphasic system (e.g., water/dichloromethane).
- Stir the mixture vigorously at reflux until the conversion is complete.
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude 4-bromophenylacetonitrile by recrystallization or column chromatography.

Step 2: Hydrolysis of 4-Bromophenylacetonitrile to **4-Bromophenylacetic Acid**

- Materials: 4-Bromophenylacetonitrile, Sodium hydroxide, Water, Hydrochloric acid.
- Procedure:
 - To a round-bottom flask, add 4-bromophenylacetonitrile and an aqueous solution of sodium hydroxide.
 - Heat the mixture at reflux (90-100°C) for 6-8 hours, monitoring the reaction progress by TLC.
 - Cool the reaction mixture to room temperature.
 - Wash the aqueous solution with a non-polar solvent (e.g., toluene) to remove any unreacted starting material or non-polar impurities.
 - Carefully acidify the aqueous layer with hydrochloric acid to a pH of 2-3.
 - The white precipitate of **4-bromophenylacetic acid** is collected by filtration.
 - Wash the solid with cold water and dry under vacuum to yield the pure product.

Synthesis via Willgerodt-Kindler Reaction

This method provides an alternative route from 4-bromoacetophenone.

- Materials: 4-Bromoacetophenone, Sulfur, Morpholine (or another secondary amine), Solvent (e.g., Pyridine).

- Procedure:
 - A mixture of 4-bromoacetophenone, elemental sulfur, and morpholine is heated at reflux.
 - The initial product is the thiomorpholide of **4-bromophenylacetic acid**.
 - This intermediate is then hydrolyzed, typically under basic or acidic conditions, to yield **4-bromophenylacetic acid**.
 - The product is isolated by acidification of the reaction mixture, followed by filtration and purification by recrystallization.

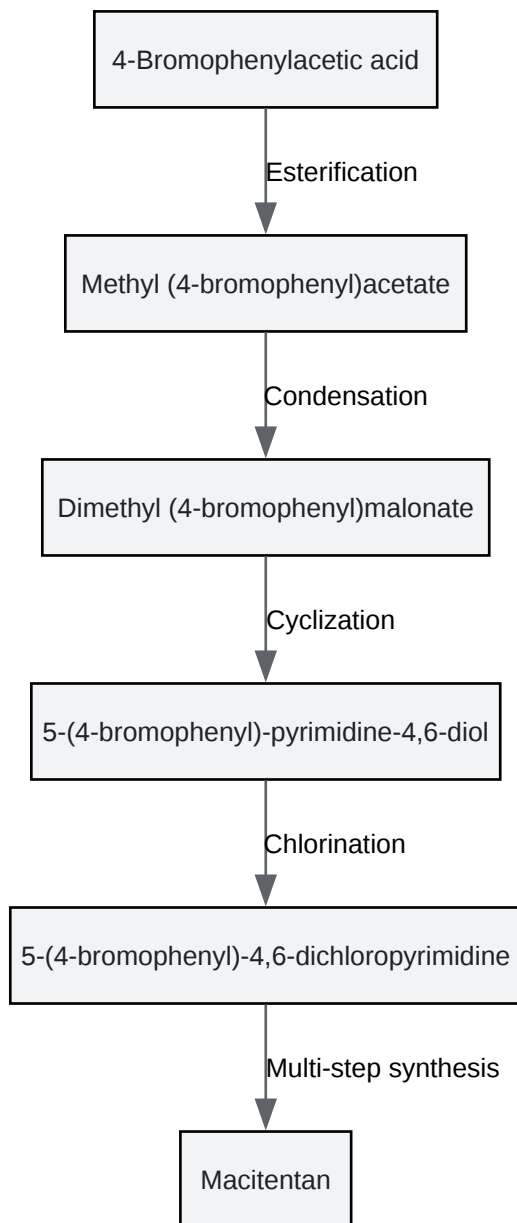
Applications in Drug Development

4-Bromophenylacetic acid is a crucial intermediate in the synthesis of several pharmaceuticals. Its bifunctional nature, possessing both a reactive carboxylic acid group and a phenyl ring that can undergo further modifications, makes it a valuable synthon.^[2]

- Precursor for Antihistamines: It is a key starting material in the synthesis of Bilastine, a non-sedating H1 antihistamine.
- Intermediate for Endothelin Receptor Antagonists: **4-Bromophenylacetic acid** is utilized in the multi-step synthesis of Macitentan, a drug used for the treatment of pulmonary arterial hypertension.

Below is a simplified workflow illustrating the role of **4-Bromophenylacetic acid** in the synthesis of Macitentan.

Simplified Synthetic Pathway to Macitentan



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*Synthetic route to Macitentan highlighting the role of **4-Bromophenylacetic acid**.*

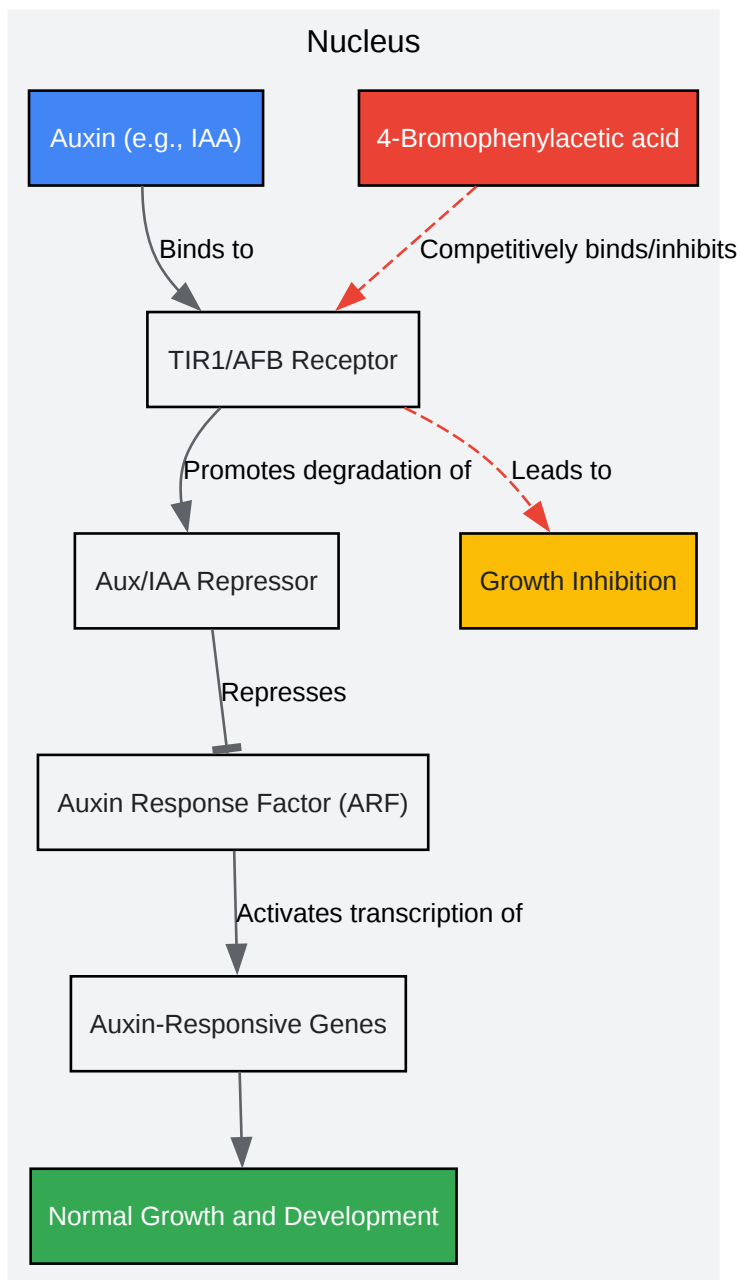
Biological Activity and Signaling Pathways

4-Bromophenylacetic acid has been identified as a growth inhibitory substance in plants.[9] Its mechanism of action is believed to be through its activity as an auxin analog. Auxins are a class of plant hormones that play a critical role in cell elongation and overall plant development.

Phenylacetic acids, including the 4-bromo derivative, can interfere with the natural auxin signaling pathway. Evidence suggests that these compounds can interact with the TIR1/AFB family of auxin receptors.[10] In the canonical auxin signaling pathway, the binding of auxin to the TIR1/AFB receptor promotes the degradation of Aux/IAA transcriptional repressors. This, in turn, allows for the expression of auxin-responsive genes. By acting as a competitive inhibitor or an antagonist at the receptor level, **4-bromophenylacetic acid** can disrupt this signaling cascade, leading to the observed growth inhibition.

The following diagram illustrates the proposed mechanism of action of **4-Bromophenylacetic acid** in the auxin signaling pathway.

Proposed Mechanism of 4-Bromophenylacetic Acid in Auxin Signaling

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